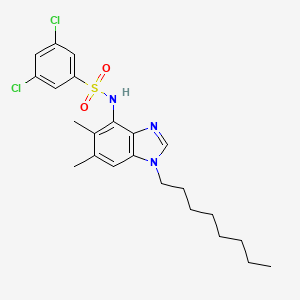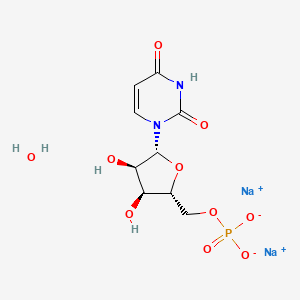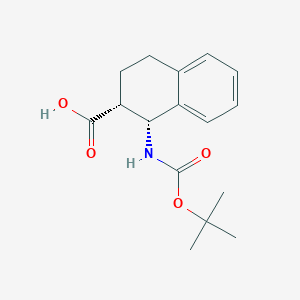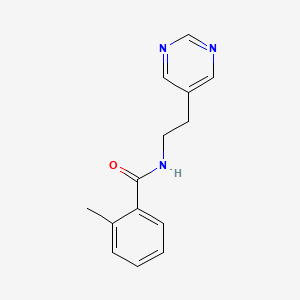
N1-(4-methoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-methoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, commonly known as MPPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPO is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Aplicaciones Científicas De Investigación
Radiotracer Synthesis for PET Imaging
The compound N1-(4-methoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, though not directly mentioned, is closely related to the synthesis and application of compounds for PET (Positron Emission Tomography) imaging studies. For instance, a study demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a potential radiotracer for studying CB1 cannabinoid receptors in the brain. This development underscores the role of structurally related compounds in neuroimaging, highlighting their utility in mapping and understanding brain receptor distribution and activity (Katoch-Rouse & Horti, 2003).
Molecular Interaction Studies
Another research avenue for compounds with similar structural features involves molecular interaction studies with receptors, such as the CB1 cannabinoid receptor. The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) was analyzed for its potent and selective antagonist properties on the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), insights into the molecular interactions and structure-activity relationships (SAR) were gained, providing a foundation for the development of new therapeutic agents (Shim et al., 2002).
Antimicrobial and Antioxidant Properties
The structural motif present in this compound also lends itself to studies exploring antimicrobial and antioxidant activities. For example, compounds exhibiting similar structural characteristics have been investigated for their potential antimicrobial activities, illustrating the versatility of these compounds in addressing various biomedical challenges (Okasha et al., 2022).
Neuropharmacological Research
In neuropharmacology, compounds analogous to this compound have been evaluated for their effects on neuroreceptors and potential therapeutic applications. For instance, the role of orexin-1 receptor mechanisms in compulsive food consumption was investigated using selective antagonists, providing insights into the neurobiological underpinnings of binge eating and other eating disorders (Piccoli et al., 2012).
Mecanismo De Acción
Piperazine derivatives
are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . They show a wide range of biological and pharmaceutical activity .
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts .
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol . These compounds exhibited significant antibacterial and antifungal activity .
Propiedades
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-27-16-4-2-15(3-5-16)23-19(26)18(25)22-12-14-6-10-24(11-7-14)17-13-20-8-9-21-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWOTRIUKPYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)

![6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2959156.png)

![(2Z)-2-(2,4-difluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2959158.png)
![Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2959159.png)


![N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2959164.png)
![N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide](/img/structure/B2959166.png)
![2-Chloro-N-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2959167.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)